Marbofloxacin Impurity A

Description

Structure

3D Structure

Properties

IUPAC Name |

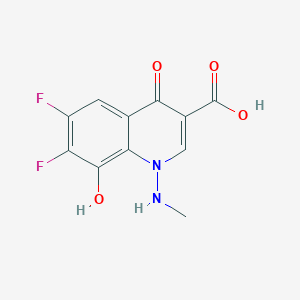

6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O4/c1-14-15-3-5(11(18)19)9(16)4-2-6(12)7(13)10(17)8(4)15/h2-3,14,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORYSGPURSAYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Marbofloxacin Impurity A chemical structure and properties

An In-Depth Technical Guide to Marbofloxacin Impurity A: Structure, Analysis, and Regulatory Context

Introduction

Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic exclusively for veterinary use.[1][2] It exhibits a broad spectrum of bactericidal activity against Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.[3] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. Impurities can arise from the manufacturing process, degradation of the API, or interaction with packaging materials.[3]

This technical guide provides a comprehensive overview of this compound, a key process-related impurity specified in the European Pharmacopoeia.[3][4][5] We will delve into its chemical structure and properties, discuss its analytical determination with field-proven methodologies, and place its significance within the broader regulatory framework. This document is intended for researchers, analytical scientists, and drug development professionals involved in the quality control and assurance of marbofloxacin.

Physicochemical Profile of this compound

This compound, officially designated by the European Pharmacopoeia, is a crucial reference point for the purity analysis of Marbofloxacin. Its chemical identity is distinct from the parent drug, suggesting it is likely a precursor or intermediate from the synthesis of the fundamental quinolone core rather than a degradation product of the final marbofloxacin molecule.

The structural name for Impurity A is 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .[1][4][6] This structure lacks the fused[7][8][9]oxadiazino ring and the 4-methylpiperazin-1-yl substituent that are characteristic of the final marbofloxacin molecule.[3] Understanding this structural relationship is fundamental to developing specific and selective analytical methods.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [1][4][5] |

| CAS Number | 115551-40-1 | [1][3][4][5] |

| Molecular Formula | C₁₁H₈F₂N₂O₄ | [1][3][10] |

| Molecular Weight | 270.19 g/mol | [1][3] |

Analytical Characterization and Quantification

The cornerstone of controlling any pharmaceutical impurity is a robust, validated analytical method. For chromophoric molecules like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the industry-standard technique due to its high selectivity, sensitivity, and precision.[11][12]

Causality Behind Method Selection

The choice of an RP-HPLC method is predicated on the physicochemical properties of both marbofloxacin and its impurities. The quinolone core structure is relatively nonpolar, making it suitable for retention on a C18 stationary phase. The carboxylic acid moiety provides a handle for manipulating retention and peak shape through pH control of the mobile phase. By setting the mobile phase pH to an acidic value (e.g., 3.0), the carboxylic acid group is protonated (less polar), which increases its retention on the nonpolar C18 column, allowing for better separation from other components.[13] A UV detector is selected because the conjugated ring system of the quinolone core exhibits strong absorbance in the UV region, providing excellent sensitivity for detection.

Experimental Protocol: HPLC-UV Method for Quantification

This protocol represents a validated, stability-indicating method synthesized from established practices for analyzing marbofloxacin and its related substances.[13][14] Its self-validating nature is ensured through the inclusion of rigorous system suitability criteria.

A. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

-

Chromatographic data acquisition and processing software.

B. Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm | Industry standard for separating small molecules of moderate polarity. Provides good resolution and peak shape. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid acts as an ion-pairing agent and maintains an acidic pH (~2.8-3.0) to ensure consistent protonation of the analyte's carboxylic acid group, leading to sharp, symmetrical peaks. |

| Gradient | Time (min) | %B |

| 0.0 | 10 | |

| 15.0 | 70 | |

| 17.0 | 10 | |

| 20.0 | 10 | |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |

| Detection | UV at 270 nm | Wavelength providing a good response for both marbofloxacin and related impurities containing the quinolone chromophore. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times and reduces viscosity fluctuations. |

| Injection Vol. | 10 µL | A typical volume to balance sensitivity with the risk of column overload. |

C. Preparation of Solutions

-

Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

-

Standard Stock Solution (Impurity A): Accurately weigh ~5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This yields a concentration of approximately 100 µg/mL.

-

Working Standard Solution: Dilute the Standard Stock Solution with Diluent to obtain a final concentration of approximately 1.0 µg/mL, which typically corresponds to a 0.1% impurity level relative to the API sample.

-

Sample Solution (Marbofloxacin API): Accurately weigh ~50 mg of Marbofloxacin into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 1000 µg/mL (1.0 mg/mL).

D. System Suitability Test (SST)

-

Protocol: Inject the Working Standard Solution five times.

-

Acceptance Criteria:

-

Tailing Factor: ≤ 2.0.

-

Relative Standard Deviation (RSD) of Peak Areas: ≤ 5.0%.

-

Theoretical Plates: ≥ 2000.

-

-

Trustworthiness: These criteria validate that the chromatographic system is operating with acceptable precision, efficiency, and peak symmetry before any samples are analyzed.

Method Validation Summary

Any analytical method for impurity quantification must be validated according to ICH Q2(R1) guidelines to prove its suitability.

| Parameter | Typical Acceptance Criteria | Purpose |

| Specificity | Peak purity index > 0.999. No interference from blank/placebo at the retention time of Impurity A. | Ensures the method accurately measures only the intended analyte without interference. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the specification level. | Confirms a direct, proportional relationship between analyte concentration and detector response. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (typically ~0.03% of API concentration). | The lowest concentration that can be reliably detected, but not necessarily quantified. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 (typically ~0.1% of API concentration). | The lowest concentration that can be measured with acceptable precision and accuracy. |

| Accuracy | 80.0% - 120.0% recovery for spiked samples at three concentration levels. | Demonstrates how close the measured value is to the true value. |

| Precision (Repeatability & Intermediate) | RSD ≤ 10.0% at the quantitation limit. | Measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |

Visualization of Analytical Workflow

The following diagram outlines the logical flow of the analytical procedure for determining this compound.

Caption: Workflow for the quantification of this compound.

Regulatory and Pharmacopeial Context

This compound is not just a theoretical compound; it is a specified impurity in the official European Pharmacopoeia (Ph. Eur.) monograph 2233 for "Marbofloxacin for veterinary use" .[15] This official recognition mandates its control in any marbofloxacin API intended for use in the European market.

The EDQM (European Directorate for the Quality of Medicines & HealthCare) provides a "Marbofloxacin impurity mixture A CRS" (Catalogue of Reference Standards), which is used to verify the identity of peaks in a chromatogram and to ensure the analytical method can adequately separate the specified impurities from the main API peak.[16][17][18] The use of these official reference standards is a requirement for demonstrating pharmacopeial compliance.[18] Similarly, organizations like the USP provide reference standards to help manufacturers manage impurities and ensure product quality.[19]

Toxicological Assessment and Rationale for Control

As of this writing, specific public toxicological studies for this compound are not available. This is common for many pharmaceutical impurities. However, the absence of data does not mean an absence of risk. The rationale for its strict control is based on established principles of toxicology and regulatory science:

-

Structural Relationship: Impurity A is structurally related to the active ingredient. While it lacks the full structure of marbofloxacin, the quinolone core is a known pharmacophore that can have biological activity.

-

Fluoroquinolone Class Toxicity: The fluoroquinolone class of antibiotics is associated with specific toxicities, including arthropathy (cartilage damage) in juvenile animals, phototoxicity, and central nervous system effects.[20][21] Although marbofloxacin itself has a relatively low potential for phototoxicity, any related impurity must be controlled to minimize the potential contribution to these class-specific adverse effects.[20][22]

-

Genotoxicity: While in vivo studies have shown marbofloxacin to be of no genotoxic concern, some in vitro tests were positive.[20][22] Any process impurity must be assumed to have a potential for genotoxicity until proven otherwise, necessitating strict control.

-

Regulatory Precaution: Global regulatory bodies, following ICH guidelines, require that all specified impurities be controlled within strict limits (e.g., typically ≤0.15% for drug substances) to ensure patient or animal safety.

The lowest No-Observed-Adverse-Effect Level (NOAEL) from subchronic toxicity studies in rats and dogs for the parent drug, marbofloxacin, was 4 mg/kg bw/day.[20][22] This value is used to establish the Acceptable Daily Intake (ADI) for the drug. The control limits for impurities are set orders of magnitude lower to ensure their contribution to any potential toxicity is negligible.

Conclusion

This compound is a critical quality attribute in the production of the veterinary antibiotic marbofloxacin. As a specified process-related impurity in the European Pharmacopoeia, its control is a regulatory necessity. This guide has detailed its chemical properties and provided a robust, field-proven HPLC-UV protocol for its accurate quantification. The causality behind the analytical choices—from mobile phase pH to system suitability criteria—underscores a science-driven approach to quality control. While specific toxicological data on Impurity A is not available, the known risks associated with the fluoroquinolone class provide a compelling rationale for its stringent control. Ultimately, the rigorous analytical oversight of impurities like this compound is fundamental to guaranteeing the safety, quality, and efficacy of veterinary medicines.

References

-

Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. SIELC. [Link]

-

Marbofloxacin-impurities. Pharmaffiliates. [Link]

-

Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. ACS Publications. [Link]

-

Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. PubMed. [Link]

-

Marbofloxacin-impurities. Pharmaffiliates. [Link]

-

This compound | C11H8F2N2O4. PubChem, NIH. [Link]

-

Marbofloxacin - Impurity A. Pharmaffiliates. [Link]

-

Marbofloxacin Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

-

Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters | Request PDF. ResearchGate. [Link]

-

Marbofloxacin.* Louisiana Department of Health. [Link]

-

Marbofloxacin EP Impurity A | 115551-40-1. SynZeal. [Link]

-

Marbofloxacin Impurities. Aligns Pharma. [Link]

-

Marbofloxacin EP Impurity A | CAS No: 115551-40-1. Cleanchem. [Link]

-

5 new Ph. Eur. reference standards and 12 replacement batches released in November 2022. EDQM. [Link]

-

Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. PubMed. [Link]

-

List of European Pharmacopoeia Reference Standards Effective from 2025/10/1. EDQM CRS catalogue. [Link]

-

Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Semantic Scholar. [Link]

-

Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. ijarsct. [Link]

-

Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. [Link]

-

Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. Journal of AOAC INTERNATIONAL, Oxford Academic. [Link]

-

Marbofloxacin EP Impurity A. Alentris Research Pvt. Ltd. [Link]

-

An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. PubMed. [Link]

-

Marbofloxacin (2nd edition) (Veterinary Medicinal Products). PMC, NIH. [Link]

-

List of European Pharmacopoeia Reference Standards. [Link]

-

(PDF) Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. ResearchGate. [Link]

-

(PDF) Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. ResearchGate. [Link]

-

CAS No : 115551-40-1 | Product Name : Marbofloxacin - Impurity A (Freebase). Pharmaffiliates. [Link]

-

A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. [Link]

- CN105198905A - Method for preparing ultrapure marbofloxacin through purification.

-

Marbofloxacin | C17H19FN4O4. PubChem. [Link]

-

Food Safety Commission of Japan Risk Assessment Report on Marbofloxacin (Veterinary Medicines). [Link]

-

RISKS OF EXPOSURE TO VETERINARY MARBOFLOXACIN RESIDUES THROUGH MILK. [Link]

-

Marbokem 100 mg/ml solution for injection. - Summary of Product Characteristics. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. ldh.la.gov [ldh.la.gov]

- 3. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Marbofloxacin EP Impurity A | 115551-40-1 | SynZeal [synzeal.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. alentris.org [alentris.org]

- 7. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photochemical degradation of marbofloxacin and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C11H8F2N2O4 | CID 14576603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. 5 new Ph. Eur. reference standards and 12 replacement batches released in November 2022 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 16. Marbofloxacin impurity mixture A CRS | LGC Standards [lgcstandards.com]

- 17. crs.edqm.eu [crs.edqm.eu]

- 18. labmix24.com [labmix24.com]

- 19. Discover Impurity Reference Standards from USP [usp.org]

- 20. fsc.go.jp [fsc.go.jp]

- 21. assets.hpra.ie [assets.hpra.ie]

- 22. Marbofloxacin (2nd edition) (Veterinary Medicinal Products) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isolation of Marbofloxacin Impurity A: A Technical Guide for Pharmaceutical Scientists

Abstract

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of Marbofloxacin Impurity A, a critical reference standard for the quality control of the veterinary fluoroquinolone antibiotic, Marbofloxacin. While not a routinely synthesized compound, understanding its formation is paramount for process optimization and drug safety. This document outlines a plausible synthetic strategy derived from known Marbofloxacin synthesis pathways, details robust isolation and purification protocols, and describes the necessary analytical techniques for its complete characterization. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality assurance.

Introduction: The Significance of Impurity Profiling in Fluoroquinolones

Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine.[1] Like all active pharmaceutical ingredients (APIs), its purity is a critical attribute that directly impacts its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products.[2] this compound, chemically known as 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3], is a potential process-related impurity or degradation product. Its presence in the final drug product must be monitored and controlled within acceptable limits.

The synthesis and isolation of this impurity are essential for its use as a reference standard in analytical method development and validation.[4] A well-characterized impurity standard allows for the accurate quantification of its presence in Marbofloxacin batches, ensuring that the drug product meets the required quality standards.

This guide provides a scientifically grounded approach to the synthesis and isolation of this compound, based on a thorough review of the available patent literature and scientific publications concerning fluoroquinolone chemistry.

Proposed Synthetic Pathway for this compound

The most plausible precursor to this compound is the intermediate, 6,8-difluoro-1-(methylamino)-7-(4-methyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5][6] The formation of Impurity A would involve the selective hydrolysis of the C-F bond at the 8-position to a hydroxyl group, a reaction that can be promoted under certain conditions.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via selective hydrolysis.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method and should be optimized for scale and specific laboratory conditions.

Materials:

-

6,8-difluoro-1-(methylamino)-7-(4-methyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Starting Material)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Water (deionized)

-

Hydrochloric Acid (HCl) for pH adjustment

-

Ethanol

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting material in a 1-2 M aqueous solution of NaOH.

-

Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion of the reaction (as determined by HPLC), cool the mixture to room temperature.

-

Precipitation: Carefully adjust the pH of the solution to approximately 7.0-7.5 with a dilute HCl solution. The product will precipitate out of the solution.

-

Initial Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Preliminary Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture.

Isolation and Purification

The isolation and purification of this compound from the crude reaction mixture require a multi-step approach to achieve the high purity required for a reference standard.

Diagram 2: Isolation and Purification Workflow

Sources

- 1. Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 6,8-Difluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid | C16H18F2N4O3 | CID 13558040 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Marbofloxacin Impurity A (C₁₁H₈F₂N₂O₄)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Marbofloxacin Impurity A, a critical substance for consideration in the manufacturing and quality control of the veterinary fluoroquinolone antibiotic, Marbofloxacin. This document is structured to provide not just procedural steps but also the scientific rationale behind the analytical methodologies and an understanding of the impurity's formation and significance.

Introduction to Marbofloxacin and its Impurities

Marbofloxacin is a synthetic, broad-spectrum bactericidal agent belonging to the fluoroquinolone class of antibiotics.[1][2] It is widely used in veterinary medicine to treat a variety of bacterial infections.[2][3] As with any active pharmaceutical ingredient (API), the purity of Marbofloxacin is paramount to its safety and efficacy. The manufacturing process and degradation of the drug substance can lead to the formation of impurities that must be identified, quantified, and controlled.

This compound is a known related substance of Marbofloxacin. Understanding its chemical properties, formation pathways, and analytical detection is essential for any professional involved in the development, manufacturing, or quality assurance of Marbofloxacin-containing products.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an impurity is the foundation for developing robust analytical methods for its detection and quantification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈F₂N₂O₄ | [4] |

| Molecular Weight | 270.19 g/mol | [1] |

| CAS Number | 115551-40-1 | [1][5] |

| Chemical Name | 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid | [1] |

| Synonyms | N,O-Desmethylene 10-despiperazino-10-fluoro Marbofloxacin | [5] |

Regulatory Context and Significance

The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[6][7][8][9][10][11][12][13][14] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

For antibiotics, which can be produced by chemical synthesis or fermentation, specific guidelines on setting specifications for related impurities are also provided by regulatory agencies like the European Medicines Agency (EMA). The European Pharmacopoeia (Ph. Eur.) includes a monograph for "Marbofloxacin for veterinary use" (monograph 2233), which specifies the requirements for purity and impurity levels.[15] this compound is a specified impurity in the Ph. Eur. and a reference standard is available to facilitate its identification and control.

The fundamental principle is that any impurity present above a certain threshold must be identified, and if present at a higher level, its safety must be established through a process called qualification.[9]

Potential Formation Pathways of this compound

Understanding how an impurity is formed is crucial for controlling its levels in the final drug product. This compound can potentially be formed through two main routes: as a by-product during the synthesis of Marbofloxacin or as a degradation product of Marbofloxacin.

4.1. Synthetic Origin

4.2. Degradation Origin

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[19][20][21][22][23] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

Marbofloxacin has been shown to degrade under various conditions, and Impurity A is a plausible degradation product.

-

Hydrolysis: Under acidic or basic conditions, the oxadiazine ring of Marbofloxacin could potentially be susceptible to cleavage, which could lead to the formation of Impurity A.[19][20][22][23]

-

Photodegradation: Exposure to light, particularly UV radiation, is a known degradation pathway for many fluoroquinolones.[24][25][26][27] Studies on the photochemical degradation of Marbofloxacin have shown that it undergoes cleavage of the tetrahydrooxadiazine moiety to form quinolinol derivatives.[25][26][27] This suggests that photodegradation is a likely source of this compound.

The following diagram illustrates the potential formation of Impurity A from Marbofloxacin through degradation.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Marbofloxacin - Wikipedia [en.wikipedia.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Marbofloxacin Impurities | Aligns Pharma [alignspharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. jpionline.org [jpionline.org]

- 8. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]

- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 13. fda.gov [fda.gov]

- 14. ikev.org [ikev.org]

- 15. Detailed view [crs.edqm.eu]

- 16. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 21. ijarsct.co.in [ijarsct.co.in]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. scispace.com [scispace.com]

- 24. Sunlight-induced degradation of soil-adsorbed veterinary antimicrobials Marbofloxacin and Enrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Photochemical degradation of marbofloxacin and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Marbofloxacin Impurity A

This guide provides a detailed technical overview of the spectroscopic data for Marbofloxacin Impurity A, a significant degradation product of the veterinary fluoroquinolone antibiotic, Marbofloxacin. Intended for researchers, scientists, and drug development professionals, this document elucidates the structural and analytical characteristics of this impurity, offering both a foundational understanding and practical insights for its identification and quantification. Given the limited public availability of experimental spectra, this guide presents a comprehensive analysis based on the known chemical structure, including predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Analysis

Marbofloxacin is a synthetic, broad-spectrum bactericidal agent from the fluoroquinolone class, widely used in veterinary medicine.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its degradation pathways and the resulting impurities is paramount for ensuring the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide mandate stringent control over impurities, making their identification and characterization a critical aspect of drug development and quality control.[2]

Forced degradation studies are instrumental in identifying potential degradation products that may arise during the shelf-life of a drug.[2][3] this compound is a known degradation product of Marbofloxacin, and its presence in the drug substance or product needs to be monitored and controlled. This guide focuses on the spectroscopic techniques used to characterize this specific impurity.

Chemical Identity of this compound

The fundamental step in characterizing any impurity is to establish its chemical structure and properties.

-

Chemical Name: 6,7-Difluoro-8-hydroxy-1,4-dihydro-1-methylamino-4-oxoquinoline-3-carboxylic Acid[4]

-

Molecular Weight: 270.19 g/mol [5]

-

CAS Number: 115551-40-1[4]

The chemical structure of this compound is presented in the diagram below.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound based on its chemical structure. This theoretical data serves as a valuable reference for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

3.1.1. Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-5 | ~7.8 | d | J(H-5, F-6) ≈ 9-10 |

| H-2 | ~8.5 | s | |

| N-CH₃ | ~3.0 | s | |

| NH | ~5.5 | br s | |

| COOH | ~14.0 | br s | |

| OH | ~9.0 | br s |

Causality Behind Predicted Shifts:

-

H-2 and H-5: These aromatic protons are in a quinolone ring system. H-2 is adjacent to a nitrogen atom and a carbonyl group, leading to a downfield shift. H-5 is coupled to the fluorine at position 6, resulting in a doublet.

-

N-CH₃: The methyl protons attached to the nitrogen are expected in the typical aliphatic amine region.

-

NH, COOH, and OH: These are exchangeable protons, and their chemical shifts can vary significantly with solvent, concentration, and temperature. They are expected to appear as broad singlets.

3.1.2. Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~168 |

| C=O (Ketone) | ~175 |

| C-2 | ~148 |

| C-3 | ~110 |

| C-4 | ~175 |

| C-4a | ~138 |

| C-5 | ~115 (d, J(C-5, F-6) ≈ 20 Hz) |

| C-6 | ~150 (d, J(C-6, F-6) ≈ 250 Hz) |

| C-7 | ~145 (d, J(C-7, F-7) ≈ 250 Hz) |

| C-8 | ~140 (d, J(C-8, F-7) ≈ 15 Hz) |

| C-8a | ~125 |

| N-CH₃ | ~35 |

Rationale for Predicted Shifts:

-

Carbonyl Carbons: The carboxylic acid and ketone carbonyl carbons are expected at the downfield end of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups (F, OH, N). The carbons directly bonded to fluorine (C-6 and C-7) will show large one-bond C-F coupling constants. Carbons adjacent to the fluorine atoms will exhibit smaller two-bond C-F couplings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

3.2.1. Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 271.05 | Protonated molecular ion |

| [M-H]⁻ | 269.03 | Deprotonated molecular ion |

| [M+H-H₂O]⁺ | 253.04 | Loss of water |

| [M+H-CO₂]⁺ | 227.06 | Loss of carbon dioxide |

| [M+H-H₂O-CO]⁺ | 225.04 | Subsequent loss of carbon monoxide |

Proposed Fragmentation Pathway: The fragmentation of this compound in positive ion mode would likely initiate with the loss of small neutral molecules such as water (from the carboxylic acid and hydroxyl groups) and carbon dioxide (from the carboxylic acid). Further fragmentation of the quinolone ring system could also be observed.

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

3.3.1. Predicted IR Absorption Bands

| Wave Number (cm⁻¹) | Functional Group | Vibration |

| 3400-2400 (broad) | O-H | Carboxylic acid stretch |

| ~3300 | N-H | Stretch |

| ~3200 | O-H | Phenolic stretch |

| ~1720 | C=O | Carboxylic acid stretch |

| ~1650 | C=O | Ketone stretch |

| ~1620, 1580, 1480 | C=C | Aromatic ring stretch |

| ~1250 | C-F | Stretch |

Interpretation of IR Data: The IR spectrum is expected to be dominated by a very broad O-H stretch from the carboxylic acid dimer. The carbonyl stretching region will likely show two distinct peaks for the carboxylic acid and the ketone. The presence of aromatic C=C stretching bands and a C-F stretching band would further confirm the structure.

Proposed Analytical Methodologies

The separation and quantification of this compound are typically achieved using High-Performance Liquid Chromatography (HPLC).[1]

HPLC Method Parameters (Hypothetical)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 290 nm)

-

Column Temperature: 30 °C

Justification of Method Choices: A C18 column is suitable for retaining the moderately polar Marbofloxacin and its impurity. A gradient elution is often necessary to achieve good separation of the parent drug from its impurities in a reasonable run time. Acidified mobile phases are commonly used for fluoroquinolones to ensure good peak shape.

Hypothetical Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve an accurately weighed amount of this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, including a DEPT experiment to aid in the assignment of carbon types.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals.

MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the impurity in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Instrumentation: Use an LC-MS system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Infuse the sample directly or inject it into the LC system. Acquire data in both positive and negative ion modes. Perform fragmentation (MS/MS) on the parent ion to obtain structural information.

IR Data Acquisition

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the major absorption bands.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound. While based on theoretical predictions, the data and interpretations herein offer a robust framework for the identification and characterization of this important impurity. For definitive structural confirmation, it is essential to acquire experimental data using certified reference standards. The methodologies and insights provided in this guide are intended to support researchers and drug development professionals in their efforts to ensure the quality and safety of Marbofloxacin-containing veterinary products.

References

-

Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. (n.d.). IJARSCT. Retrieved January 14, 2026, from [Link]

-

Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Environmental Science & Technology, 44(12), 4564–4569. [Link]

-

Yahya, M., El Mhammedi, M. A., Bakasse, M., & El-Ghayoury, A. (2024). Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. Journal of Environmental Management, 354, 119885. [Link]

-

Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. Environmental Science & Technology, 44(12), 4564–4569. [Link]

-

Marbofloxacin Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved January 14, 2026, from [Link]

-

Marbofloxacin-impurities. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]

-

Gerothanassis, I. P., & Mantzavinos, D. (2016). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Magnetic Resonance in Chemistry, 54(6), 481–487. [Link]

-

Isidori, M., Lavorgna, M., Nardelli, A., Parrella, A., & Russo, C. (2011). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Ecotoxicology and Environmental Safety, 74(5), 1254–1260. [Link]

-

Marbofloxacin EP Impurity A. (n.d.). Alentris Research Pvt. Ltd. Retrieved January 14, 2026, from [Link]

-

Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kord, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 32–39.

-

Li, Y., Zhang, J., Zhang, Y., Chen, J., & Zhang, W. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry, 35(2), 245–254. [Link]

-

Synthesis of 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinoline carboxylic acid. (n.d.). Molbase. Retrieved January 14, 2026, from [Link]

-

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Xiao, Y., Chang, H., Jia, A., & Hu, J. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1214(1-2), 100–108. [Link]

-

Wang, D. C., Huang, X. M., Liu, Y. P., & Tang, C. L. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214. [Link]

-

1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid-d4. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]

-

Chen, Y. C., Kuo, H. W., & Lin, C. E. (2012). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 20(3), 645–655. [Link]

Sources

A Deep Dive into the Potential Biological Activity of Marbofloxacin Impurity A: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Veterinary Drug Development

Marbofloxacin, a third-generation synthetic fluoroquinolone, is a cornerstone of veterinary medicine, prized for its broad-spectrum bactericidal activity against a host of Gram-positive and Gram-negative pathogens.[1][2][3] Its efficacy stems from the targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[2][4] This mechanism ensures rapid, concentration-dependent bacterial cell death.[1][2] While the parent compound's efficacy is well-established, the journey from synthesis to a safe and effective final drug product necessitates a rigorous evaluation of any impurities that may arise during manufacturing or degradation.[4] These impurities, even in trace amounts, can have unintended biological activities that may impact the drug's safety and efficacy profile. This guide provides an in-depth technical exploration of the potential biological activities of Marbofloxacin Impurity A, a known related substance of Marbofloxacin.

Physicochemical Characterization of this compound

This compound is chemically identified as 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid.[5][6][7] Its structure shares the core quinolone ring, a feature central to the antibacterial activity of this class of antibiotics. However, it exhibits notable differences from the parent Marbofloxacin molecule.

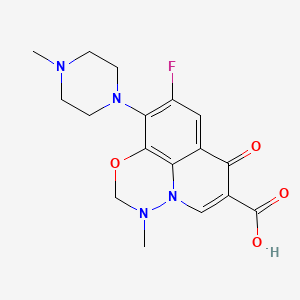

| Feature | Marbofloxacin | This compound |

| IUPAC Name | 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyridol(3,2,1-ij)(4,2,1)benzoxadiazin-6 carboxylic acid[1] | 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid[5][6][7] |

| Molecular Formula | C17H19FN4O4[1] | C11H8F2N2O4[5] |

| Molecular Weight | 362.361 g/mol [1] | 270.19 g/mol [5] |

| Key Structural Differences | Contains a piperazinyl group at the C-10 position and a unique tricyclic structure. | Lacks the piperazinyl group and the third ring of Marbofloxacin, featuring a simpler bicyclic quinolone core with a methylamino group at the N-1 position and a hydroxyl group at the C-8 position. |

The structural dissimilarities, particularly the absence of the piperazinyl moiety which is often crucial for the potent antibacterial activity of many fluoroquinolones, suggest that the biological activity of Impurity A may differ significantly from that of Marbofloxacin.

Postulated Biological Activities and Proposed Investigational Strategy

Based on the shared quinolone core, we can postulate several potential biological activities for this compound. A comprehensive investigation should be multi-pronged, encompassing antimicrobial, cytotoxic, and potential off-target effects.

Antimicrobial Activity Assessment

The foundational biological activity of fluoroquinolones is their antibacterial action. While the structural modifications in Impurity A might reduce its potency compared to Marbofloxacin, the presence of the quinolone core warrants a thorough investigation of its antimicrobial spectrum.

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a panel of clinically relevant bacterial strains.

Materials:

-

This compound reference standard

-

Marbofloxacin reference standard (as a comparator)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Pasteurella multocida)

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound and Marbofloxacin in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Serial Dilution in Microtiter Plates: Perform a two-fold serial dilution of the test compounds in CAMHB in the 96-well plates to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plates. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

In Silico Assessment of Potential Off-Target Effects

Computational toxicology can provide valuable insights into the potential for off-target effects and guide further experimental work. Given that the primary mammalian targets of some fluoroquinolones are topoisomerase II enzymes, which can lead to genotoxicity, an in silico docking study would be a prudent first step.

Objective: To predict the binding affinity of this compound to the ATP-binding site of human topoisomerase II and compare it to that of Marbofloxacin.

Methodology:

-

Protein and Ligand Preparation: Obtain the crystal structure of human topoisomerase II from the Protein Data Bank (PDB). Prepare the 3D structures of this compound and Marbofloxacin and perform energy minimization.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to dock the ligands into the active site of the enzyme.

-

Analysis: Analyze the predicted binding poses and docking scores. A lower binding energy suggests a more favorable interaction.

This in silico approach can help to prioritize further in vitro testing, such as a topoisomerase II inhibition assay, if a significant binding affinity is predicted.

Conclusion and Future Directions

While this compound's structure suggests it may have a different biological activity profile from the parent drug, a comprehensive evaluation is essential to ensure the overall safety of Marbofloxacin formulations. The proposed investigational strategy, combining in vitro antimicrobial and cytotoxicity testing with in silico modeling, provides a robust framework for characterizing the potential biological activity of this impurity. The results of these studies will be critical for setting appropriate specification limits for this compound in the final drug product, thereby safeguarding animal health and ensuring regulatory compliance. Further investigations could also explore the potential for this impurity to contribute to the development of antimicrobial resistance or to have any phototoxic effects, another known concern with some fluoroquinolones.

References

-

Marbofloxacin - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Marbofloxacin-impurities | Pharmaffiliates. (n.d.). Retrieved January 14, 2026, from [Link]

-

Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use - ijarsct. (2023). Retrieved January 14, 2026, from [Link]

-

Antibacterial activity of marbofloxacin. A new fluoroquinolone for veterinary use against canine and feline isolates. (1996). PubMed. Retrieved January 14, 2026, from [Link]

-

Marbofloxacin EP Impurity A | CAS No: 115551-40-1. (n.d.). Cleanchem. Retrieved January 14, 2026, from [Link]

-

CAS No : 115551-40-1 | Product Name : Marbofloxacin - Impurity A (Freebase). (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]

-

Marbofloxacin EP Impurity A | 115551-40-1. (n.d.). SynZeal. Retrieved January 14, 2026, from [Link]

-

Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? (2022). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (2021). PMC. Retrieved January 14, 2026, from [Link]

-

Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). MDPI. Retrieved January 14, 2026, from [Link]

Sources

- 1. Marbofloxacin - Wikipedia [en.wikipedia.org]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Antibacterial activity of marbofloxacin. A new fluoroquinolone for veterinary use against canine and feline isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. Marbofloxacin EP Impurity A | 115551-40-1 | SynZeal [synzeal.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Marbofloxacin Impurity A

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of Marbofloxacin Impurity A, a critical related substance in the quality control of the veterinary fluoroquinolone antibiotic, Marbofloxacin. This document delves into the identity, structural elucidation, and known physicochemical properties of this impurity. Furthermore, it outlines detailed analytical methodologies for its identification and quantification, including a robust High-Performance Liquid Chromatography (HPLC) protocol. The guide also explores the stability profile of this compound through the lens of forced degradation studies, as mandated by international regulatory guidelines. This paper is intended to be a valuable resource for scientists engaged in the development, validation, and quality assurance of Marbofloxacin drug substance and product.

Introduction: The Significance of Impurity Profiling in Pharmaceutical Quality

In the realm of pharmaceutical manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile of a drug substance. Regulatory bodies worldwide, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), mandate stringent control over impurities.[1][2] These measures are in place to ensure the safety, efficacy, and quality of the final drug product. Impurities can arise from various sources, including the synthetic route of the API, degradation of the drug substance over time, or interaction with excipients in the formulation.

Marbofloxacin, a third-generation fluoroquinolone antibiotic, is widely used in veterinary medicine to treat a range of bacterial infections.[3] Its quality control necessitates the vigilant monitoring of related substances, one of which is this compound. Understanding the physicochemical characteristics of this impurity is paramount for the development of robust analytical methods for its detection and control, ensuring that Marbofloxacin meets the high standards of pharmaceutical quality.

Identity and Structure of this compound

This compound is a known process-related impurity and potential degradant of Marbofloxacin. Its unambiguous identification is the cornerstone of effective analytical control.

Chemical Identity

| Parameter | Information | Source(s) |

| Systematic Name | 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [4][5] |

| CAS Number | 115551-40-1 | [4][5] |

| Molecular Formula | C₁₁H₈F₂N₂O₄ | [4][5] |

| Molecular Weight | 270.19 g/mol | [5] |

| Pharmacopoeial Designation | Marbofloxacin EP Impurity A | [4] |

Structural Elucidation

The chemical structure of this compound is presented below. Its core is a difluoro-quinolone carboxylic acid, differing from the parent Marbofloxacin molecule primarily in the absence of the N-methyl piperazinyl group at the C-7 position and the tricyclic benzoxadiazine ring system.

Caption: Chemical Structure of this compound.

Physicochemical Properties

| Property | Value/Information | Remarks |

| Appearance | Likely a pale yellow to white crystalline powder. | Based on the appearance of Marbofloxacin and other fluoroquinolones. |

| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like DMSO and methanol. | Fluoroquinolones are generally sparingly soluble in water.[6] The carboxylic acid and hydroxyl groups will contribute to some aqueous solubility, which will be pH-dependent. |

| Melting Point | Not explicitly reported. Expected to be a high-melting-point solid. | Marbofloxacin has a melting point of approximately 269°C.[4] Impurity A, being a smaller molecule, may have a different melting point. |

| pKa | Not explicitly reported. Expected to have at least two pKa values. | The carboxylic acid group will have an acidic pKa, while the amino group will have a basic pKa. For the parent drug Marbofloxacin, pKa values of 5.38 and 6.16 have been reported.[7] |

| UV-Vis Absorption | Expected to have UV maxima in the range of 280-330 nm. | Consistent with the quinolone chromophore. The exact λmax would need to be determined experimentally. |

Analytical Methodologies for Identification and Quantification

The control of this compound relies on the availability of a specific and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the separation and quantification of related substances in pharmaceutical analysis.[8]

Recommended HPLC Method

The following HPLC method is a robust starting point for the determination of this compound. It is based on methods described for the analysis of Marbofloxacin and its impurities.[7][9][10] Method validation according to ICH guidelines is a mandatory prerequisite for its use in a regulated environment.[9]

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for fluoroquinolones. |

| Mobile Phase A | 0.1% Formic acid in Water | Provides an acidic pH to ensure the ionization state of the analytes, leading to sharp peaks. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient Elution | Time (min) | %B |

| 0 | 10 | |

| 20 | 90 | |

| 25 | 90 | |

| 26 | 10 | |

| 30 | 10 | |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection Wavelength | 295 nm | A common wavelength for the detection of fluoroquinolones. |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Marbofloxacin drug substance or product in the same solvent as the standard to obtain a target concentration.

Method Validation Workflow

The validation of the analytical method is crucial to ensure its reliability. The following workflow, based on ICH Q2(R1) guidelines, should be followed.

Caption: Workflow for Analytical Method Validation.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is essential for predicting its formation and accumulation in the drug product over its shelf life. Forced degradation studies are a key component of this assessment, as they provide insights into the potential degradation pathways.[11][12][13]

Rationale for Forced Degradation

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. The primary objectives are:

-

To identify potential degradation products.

-

To establish degradation pathways.

-

To demonstrate the specificity of the stability-indicating analytical method.

Protocol for a Forced Degradation Study of this compound

The following protocol outlines a systematic approach to the forced degradation of this compound, in accordance with ICH guidelines.[11][12]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent at a known concentration.

2. Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid impurity to 105°C for 24 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.

3. Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

If necessary, neutralize the acidic and basic samples.

-

Dilute the samples to a suitable concentration and analyze by the validated HPLC method.

4. Data Evaluation:

-

Compare the chromatograms of the stressed samples with that of an unstressed control.

-

Identify and quantify any new peaks that appear.

-

Calculate the percentage degradation of this compound.

Caption: Forced Degradation Study Workflow.

Conclusion

A comprehensive understanding of the physicochemical characteristics of this compound is indispensable for the development and control of high-quality Marbofloxacin. This technical guide has provided a detailed overview of the identity, properties, analytical methodologies, and stability of this critical impurity. By employing the principles and protocols outlined herein, researchers and drug development professionals can ensure that their analytical methods are robust and that the safety and efficacy of Marbofloxacin are maintained throughout its lifecycle. The continuous investigation and characterization of impurities remain a cornerstone of modern pharmaceutical science, safeguarding public health and advancing the standards of veterinary medicine.

References

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). Marbofloxacin impurity mixture A CRS (Y0002380). EDQM. Retrieved January 10, 2026, from [Link]

-

SynZeal. (n.d.). Marbofloxacin EP Impurity A. Retrieved January 10, 2026, from [Link]

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 10, 2026, from [Link]

-

Scribd. (n.d.). ICH Guidelines for Drug Stability Testing. Retrieved January 10, 2026, from [Link]

-

Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved January 10, 2026, from [Link]

-

SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved January 10, 2026, from [Link]

- Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(10), 47-51.

-

Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved January 10, 2026, from [Link]

-

Pink Sheet. (2022, July 6). Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. Retrieved January 10, 2026, from [Link]

- Paim, C. S., Steppe, M., & Schapoval, E. E. S. (2015). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 51(1), 163-173.

- Oliveira, K. R. W., Sversut, R. A., Singh, A. K., Amaral, M. S., & Kassab, N. M. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets.

-

Daicel Pharma Standards. (n.d.). Marbofloxacin EP Impurity A. Retrieved January 10, 2026, from [Link]

- Puig, D., Silveira, M. I. N., & Martinez, M. (2004). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges.

-

Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Retrieved from [Link]

-

EDQM. (n.d.). Y0002380 - Detailed view. Retrieved January 10, 2026, from [Link]

- Kalyani, B. L., Pasha, M. S., Qureshi, H., Haque, I., Ahmed, A., & Ahmed, A. S. (2023). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use.

- de Oliveira, K. R. W., Sversut, R. A., Singh, A. K., do Amaral, M. S., & Kassab, N. M. (2018). Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets.

-

Pink Sheet. (2022, July 8). Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. Retrieved January 10, 2026, from [Link]

- Elgendy, K., & Fadel, S. (2023). Rapid HPLC determination of ciprofloxacin, ofloxacin, and marbofloxacin alone or in a mixture. Results in Chemistry, 5, 100749.

-

Alentris Research Pvt. Ltd. (n.d.). Marbofloxacin EP Impurity A. Retrieved January 10, 2026, from [Link]

- de Souza, M. V. N. (2017). Impurities and Forced Degradation Studies: A Review. Journal of Analytical & Pharmaceutical Research, 6(4), 00185.

- EDQM. (2021). Comments concerning new and revised texts published in the 11th Edition (11.0).

- El-Gendy, A. E. M., El-Gizawy, S. M., El-Shabrawy, Y., & El-Kimary, E. I. (2023). Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. Scientific Reports, 13(1), 1-11.

-

Pharmaffiliates. (n.d.). Marbofloxacin - Impurity A. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). Delafloxacin. Retrieved January 10, 2026, from [Link]

- FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. (2023). Malaysian Journal of Chemistry, 25(2), 1-11.

-

ResearchGate. (n.d.). Impurities and Forced Degradation Studies: A Review. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Retrieved January 10, 2026, from [Link]

- Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Profumo, A. (2010). Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. Journal of Photochemistry and Photobiology A: Chemistry, 212(2-3), 101-108.

-

Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Profumo, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Request PDF. Retrieved from [Link]

- EDQM. (2020). List of European Pharmacopoeia Reference Standards.

-

EDQM. (2023, July 3). 4 new Ph. Eur. reference standards and 10 replacement batches released in June 2023. Retrieved January 10, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved January 10, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Marbofloxacin - Impurity A. Retrieved January 10, 2026, from [Link]

-

Aligns Pharma. (n.d.). Marbofloxacin Impurities. Retrieved January 10, 2026, from [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. scribd.com [scribd.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Marbofloxacin EP Impurity A | 115551-40-1 | SynZeal [synzeal.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. akjournals.com [akjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. database.ich.org [database.ich.org]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

A Stability-Indicating HPLC Method for the Separation of Marbofloxacin and Its Impurities: An Application Note

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Marbofloxacin and the separation of its process-related and degradation impurities. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol grounded in pharmacopoeial standards and first-principle chromatographic theory. The method utilizes a reversed-phase gradient elution on a C18 column with UV detection, ensuring specificity, accuracy, and precision. We delve into the scientific rationale behind critical method parameters, including mobile phase pH selection and the design of forced degradation studies, to ensure the method is fit for its intended purpose in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Impurity Profiling

Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of bactericidal activity, used exclusively in veterinary medicine.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2] The chemical structure of Marbofloxacin is 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][3][4][5]benzoxadiazine-6-carboxylic acid.[2]

The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[6] Regulatory bodies, including those guided by the European Pharmacopoeia (Ph. Eur.), mandate strict control over these impurities.[7] Therefore, a validated, stability-indicating analytical method that can separate and quantify Marbofloxacin in the presence of its potential impurities and degradation products is paramount for quality control and regulatory compliance.

This document provides a detailed protocol for such a method, explaining the causality behind experimental choices to provide a self-validating and scientifically sound analytical procedure.

Chromatographic Principles and Method Rationale

The successful separation of Marbofloxacin from its impurities hinges on exploiting the subtle differences in their physicochemical properties. The developed method is based on reversed-phase HPLC, where separation is primarily driven by hydrophobic interactions between the analytes and the non-polar stationary phase.

Analyte Physicochemical Properties

Marbofloxacin is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a carboxylic acid group (pKa ~5.38) and a piperazinyl group (pKa ~6.16).[8] This dual nature means its ionization state—and therefore its hydrophobicity and retention in reversed-phase HPLC—is highly dependent on the pH of the mobile phase. The known impurities of Marbofloxacin, as listed in the European Pharmacopoeia, often involve modifications to these functional groups or the core structure, altering their polarity and chromatographic behavior.

Table 1: Key Marbofloxacin Impurities (as per European Pharmacopoeia)

| Impurity Name | Molecular Formula | Key Structural Difference from Marbofloxacin |

| Marbofloxacin | C₁₇H₁₉FN₄O₄ | - |

| Impurity A | C₁₁H₈F₂N₂O₄ | Lacks the piperazine ring and associated tricyclic structure.[3][5] |

| Impurity B | C₁₂H₈F₂N₂O₄ | Lacks the piperazine ring; contains a difluoro-substituted core.[4][9] |

| Impurity C | C₁₆H₁₈F₂N₄O₃ | Contains a difluoro-substituted quinolone core.[10][11] |

| Impurity D | C₁₆H₁₉FN₄O₄ | Hydroxylated version of the quinolone core.[12][13] |

| Impurity F | C₁₇H₁₉FN₄O₅ | N-oxide derivative of the piperazine ring.[1][14] |

Rationale for Chromatographic Conditions

-

Column Chemistry (C18): A C18 (octadecylsilane) column is selected for its high hydrophobicity and proven utility in separating a wide range of pharmaceutical compounds. The dense bonding provides excellent retention for the moderately non-polar Marbofloxacin core, while allowing for effective resolution from more polar or less retained impurities.

-

Mobile Phase pH (~3.0): Controlling the mobile phase pH is the most critical parameter for achieving reproducible separation of ionizable compounds.[15] By setting the pH to approximately 3.0, which is more than two pH units below the pKa of the carboxylic acid group (~5.38), we ensure that this group is fully protonated (neutral). This suppresses its ionization, making the molecule more hydrophobic and leading to consistent retention on the reversed-phase column. While the piperazinyl group will be fully protonated (ionized) at this pH, maintaining a consistent, single ionic state for all analytes is key to sharp, symmetrical peaks.[15] An acidic mobile phase also improves the stability of the silica-based column.

-

Gradient Elution: Impurity profiling often involves separating analytes with a wide range of polarities—from highly polar degradation products to non-polar process impurities. An isocratic elution (constant mobile phase composition) may fail to elute highly retained impurities in a reasonable time or provide adequate separation for early-eluting polar impurities. A gradient elution, which involves increasing the percentage of the organic solvent (e.g., acetonitrile) over the course of the run, is therefore essential.[9] This approach ensures that polar impurities are well-resolved at the beginning of the chromatogram, while the main API and more non-polar impurities are eluted with good peak shape in a shorter overall analysis time.[12]

-

Detector (UV/PDA): Marbofloxacin and its related fluoroquinolone impurities possess chromophores that absorb UV radiation. A Photodiode Array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for peak purity analysis and for selecting the optimal wavelength for quantification, which for Marbofloxacin is typically around 295-327 nm.[11][16]

Materials and Methodology

Equipment and Reagents

-

HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector (e.g., Agilent 1260 Infinity II or equivalent).[11]

-

Chromatographic data system (CDS) software.

-

Analytical balance.

-

pH meter.

-

Volumetric flasks and pipettes (Class A).

-

HPLC vials.

-

Marbofloxacin Reference Standard (Ph. Eur. or equivalent).[17]

-

Marbofloxacin Impurity Standards (as required for peak identification).

-

Acetonitrile (HPLC gradient grade).

-

Methanol (HPLC grade).

-

Formic Acid (reagent grade, ~99%).

-

Ammonium Formate (reagent grade).

-

Purified water (18.2 MΩ·cm).

Chromatographic Conditions

Table 2: Recommended HPLC Parameters

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3)[11] |

| Mobile Phase A | 10 mM Ammonium Formate in water with 0.1% Formic Acid (pH ≈ 3.0) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 3.0 | |

| 12.0 | |

| 15.0 | |

| 18.0 | |

| 18.1 | |

| 22.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA Detector, 295 nm (for quantification), spectral scan 200-400 nm |

| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |

Preparation of Solutions

-

Mobile Phase A: Dissolve 0.63 g of Ammonium Formate in 1000 mL of purified water. Add 1.0 mL of Formic Acid and mix well. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile and mix. Filter through a 0.45 µm membrane filter.

-

Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of Marbofloxacin Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

Working Standard Solution (approx. 100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with diluent.

-

Sample Solution (approx. 100 µg/mL): Prepare a solution of the Marbofloxacin drug substance or product to obtain a final concentration equivalent to 100 µg/mL in the diluent.

Method Validation and System Suitability

The developed analytical method must be validated in accordance with ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[18]

System Suitability

Before commencing any analysis, the chromatographic system must meet predefined performance criteria.

Table 3: System Suitability Requirements